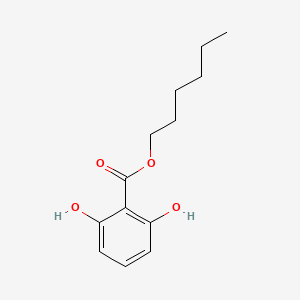

2,6-Dihydroxybenzoic acid hexyl ester

Description

Properties

CAS No. |

135701-92-7 |

|---|---|

Molecular Formula |

C13H18O4 |

Molecular Weight |

238.283 |

IUPAC Name |

hexyl 2,6-dihydroxybenzoate |

InChI |

InChI=1S/C13H18O4/c1-2-3-4-5-9-17-13(16)12-10(14)7-6-8-11(12)15/h6-8,14-15H,2-5,9H2,1H3 |

InChI Key |

FQXYDWYOOGRIQL-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C1=C(C=CC=C1O)O |

Synonyms |

2,6-Dihydroxybenzoic acid hexyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of DHBA Esters

*logP values estimated based on alkyl chain length and .

†Calculated based on hexyl group substitution.

‡Inferred from : Longer alkyl chains increase hydrophobicity.

Hydroxybenzoic Acid Derivatives

Compared to other hydroxybenzoic acids, 2,6-DHBA exhibits unique hydrogen-bonding properties. Its intramolecular hydrogen bond between the 2-OH and carboxylate groups enhances hydrophobicity (logP = 1.7 for DHBA) relative to 3,5-DHBA (logP = 1.2) . Esterification further amplifies this trend, with the hexyl ester being more hydrophobic than methyl or benzyl analogs.

Fluorinated and Alkyl Ester Analogs

2,6-Difluorobenzoic acid hexyl ester (C₁₃H₁₄F₂O₂) shares structural similarities but lacks hydroxyl groups, reducing hydrogen-bonding capacity and altering biological activity .

Challenges in Characterization

Limited data exist on the hexyl ester’s spectroscopic profiles or crystallography. By analogy, the benzyl ester’s ChemSpider ID (8761740) and monoisotopic mass (244.073559) provide a template for future studies .

Preparation Methods

Conventional Acid-Catalyzed Esterification

Direct esterification of 2,6-dihydroxybenzoic acid with hexanol under acidic conditions represents a classical approach. Sulfuric acid or p-toluenesulfonic acid (PTSA) catalyzes the reaction by protonating the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by hexanol. A typical procedure involves refluxing equimolar amounts of the acid and alcohol in toluene at 110–120°C for 6–8 hours, with water removal via a Dean-Stark trap. However, this method faces challenges due to the thermal sensitivity of the dihydroxy aromatic system, which may lead to side reactions such as ether formation or hydroxyl group acetylation.

Titanium-Based Catalytic Systems

Tetraisopropyl titanate (Ti(OiPr)₄) has emerged as a superior catalyst for esterification, particularly in high-temperature regimes. As demonstrated in the synthesis of benzoic acid (2-ethyl)hexyl ester, a 1:1.72 molar ratio of 2,6-dihydroxybenzoic acid to hexanol, combined with 0.1–0.5 wt% Ti(OiPr)₄, achieves >95% conversion at 190–230°C within 4–5 hours (Table 1). The catalyst’s Lewis acidity facilitates carboxylate intermediate formation, while its thermal stability prevents decomposition under harsh conditions.

Table 1: Titanium-Catalyzed Esterification Parameters

| Parameter | Value Range | Optimal Condition |

|---|---|---|

| Temperature | 190–230°C | 220°C |

| Catalyst Loading | 0.1–0.5 wt% | 0.3 wt% |

| Reaction Time | 3–6 hours | 4.5 hours |

| Molar Ratio (Acid:Alcohol) | 1:1.5–1:2.0 | 1:1.72 |

Post-reaction dealcoholization under vacuum (0.085 MPa) removes excess hexanol, reducing the acid value to <0.2 mg KOH/g.

Alkyl Halide-Mediated Esterification

Tertiary Amine-Assisted Reactions

The use of alkyl halides (e.g., hexyl chloride or bromide) with non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) enables room-temperature esterification. This method, adapted from benzyl salicylate synthesis, involves deprotonating 2,6-dihydroxybenzoic acid with DIPEA in anhydrous dimethylformamide (DMF), followed by hexyl halide addition. At 70–100°C, the reaction achieves 85–96% yield within 2–5 hours (Table 2). The base selectively deprotonates the carboxylic acid (pKa ≈ 2.5) over the phenolic hydroxyl groups (pKa ≈ 10–12), minimizing undesired etherification.

Table 2: Alkyl Halide Reaction Optimization

Phase-Transfer Catalysis

Quaternary ammonium salts (e.g., tetrabutylammonium iodide) enhance reaction rates in biphasic systems. For example, a 50°C reaction with 5 mol% (Bu)₄N⁺I⁻ in water-toluene achieves 54.8% yield within 3 hours. This method is less efficient than DIPEA-mediated approaches but offers advantages in scalability and solvent recovery.

Protection-Deprotection Strategies

Benzyl Protection of Hydroxyl Groups

To prevent hydroxyl group interference, 2,6-dihydroxybenzoic acid is first protected using benzyl bromide in the presence of NaHCO₃. The resulting 2,6-bis(benzyloxy)benzoic acid undergoes esterification with hexanol under Ti(OiPr)₄ catalysis (220°C, 4 hours). Subsequent hydrogenolysis with Pd/C (1 atm H₂, 25°C) removes benzyl groups, yielding the target compound with >90% purity.

Table 3: Protection-Deprotection Efficiency

| Step | Yield | Key Condition |

|---|---|---|

| Benzylation | 89% | NaHCO₃, DMF, 70°C |

| Esterification | 92% | Ti(OiPr)₄, 220°C |

| Hydrogenolysis | 95% | Pd/C, H₂, 25°C |

Purification and Quality Control

Vacuum Distillation

Excess hexanol is removed via atmospheric and vacuum dealcoholization (190–210°C, −0.085 MPa), reducing alcohol content to <0.1%.

Neutralization and Adsorption

Residual acid catalysts are neutralized with aqueous NaHCO₃ (pH 6.0–7.0), followed by activated carbon adsorption (1–2 wt%) at 100°C to decolorize the product. Filtration through diatomaceous earth ensures particulate-free ester.

Comparative Analysis of Methods

Table 4: Method Comparison

Q & A

Q. How can 2,6-Dihydroxybenzoic Acid Hexyl Ester be synthesized, and what are the critical parameters to optimize yield?

Methodological Answer: The synthesis typically involves esterification of 2,6-dihydroxybenzoic acid with hexanol under acid catalysis. A common protocol (e.g., for methyl ester derivatives) uses concentrated sulfuric acid as a catalyst in methanol, achieving 76% yield . For the hexyl ester:

- Reaction Conditions: Reflux at elevated temperatures (e.g., 60–80°C) with excess hexanol to drive esterification.

- Purification: Neutralize residual acid, extract with dichloromethane, and purify via column chromatography or recrystallization.

- Optimization: Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust molar ratios (acid:alcohol ~1:3) and reaction time (6–24 hrs) to maximize yield .

Q. What spectroscopic methods are appropriate for characterizing the esterification success of this compound?

Methodological Answer:

- NMR Spectroscopy: Compare H and C NMR spectra of the parent acid and ester. Key signals include:

- Disappearance of the carboxylic acid proton (~12 ppm in H NMR).

- Appearance of ester carbonyl (~165–175 ppm in C NMR) and hexyl chain protons (0.8–1.5 ppm in H NMR).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 skin/eye irritant) .

- Ventilation: Use fume hoods to avoid inhalation of vapors (H335: respiratory irritation risk).

- Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid release into waterways (H413: aquatic toxicity) .

Advanced Research Questions

Q. How can the inhibitory effects of this compound on cyclin-dependent kinases (CDKs) be experimentally validated?

Methodological Answer:

- In Vitro Kinase Assays: Use purified CDK1/cyclin B complexes with ATP and a substrate (e.g., histone H1). Measure phosphorylation via P-ATP incorporation or fluorescence-based assays.

- Immunoblotting: Detect acetylation of CDK1 using anti-acetyl lysine antibodies. Pre-incubate CDK1 with the ester to assess acetylation inhibition .

- Cell-Based Studies: Treat cancer cell lines (e.g., HCT-116) and analyze cell cycle arrest (flow cytometry) and CDK activity (Western blot for phospho-Rb) .

Q. What computational approaches are suitable for studying the interaction between this compound and enzyme targets like CDK1?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in CDK1’s active site. Validate with co-crystallized inhibitors (e.g., roscovitine).

- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100+ ns to assess binding stability and key residues (e.g., Asp146, Lys33).

- QM/MM Calculations: Evaluate electronic interactions (e.g., hydrogen bonding with 2,6-dihydroxy groups) .

Q. How does the hexyl ester moiety influence crystallographic packing and supramolecular interactions compared to shorter-chain esters?

Methodological Answer:

- X-ray Diffraction: Compare crystal structures of methyl, benzyl, and hexyl esters. Analyze hydrogen-bonding networks (e.g., O-H···O interactions between phenolic -OH groups) and π-stacking of aromatic rings.

- Supramolecular Synthons: Map synthons (e.g., R_2$$^2(8) motifs) using Mercury software. Longer alkyl chains (hexyl vs. methyl) may disrupt planar packing, reducing crystallinity .

- Thermal Analysis: Perform DSC/TGA to correlate chain length with melting points and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.